Product packaging for Methylbutylnitrosamine(Cat. No.:CAS No. 7068-83-9)

Methylbutylnitrosamine

Cat. No.: B1215730
CAS No.: 7068-83-9
M. Wt: 116.16 g/mol
InChI Key: PKTSCJXWLVREKX-UHFFFAOYSA-N
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Description

Contextualization of N-Nitrosamines in Chemical Sciences

N-Nitrosamines, or more formally N-nitrosamines, are a class of organic compounds characterized by a nitroso group (–N=O) bonded to an amine nitrogen atom. antteknik.comresearchgate.net Their general chemical structure is R₂N−N=O, where R typically represents an alkyl or aryl group. antteknik.comwikipedia.org The formation of N-nitrosamines is a significant topic in organic chemistry, often resulting from the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂). antteknik.comwikipedia.org This reaction is of particular interest as it can occur under various conditions, including those found in industrial processes and biological systems. antteknik.comacs.org

The scientific community has dedicated considerable effort to studying N-nitrosamines due to their widespread presence as environmental contaminants in air, water, and soil, as well as in various consumer products. acs.org Their inadvertent formation during industrial processes, such as water disinfection and pharmaceutical manufacturing, has prompted extensive research into their detection, formation mechanisms, and remediation. acs.orgpharmaexcipients.com From a chemical structure standpoint, the C₂N₂O core of nitrosamines is planar, a feature established through X-ray crystallography. antteknik.comwikipedia.org For instance, in dimethylnitrosamine, the N-N and N-O bond distances are approximately 132 and 126 picometers, respectively. antteknik.comwikipedia.org An understanding of the fundamental organic chemistry of N-nitrosamines—their structure, reactivity, and synthesis—is crucial for addressing the challenges associated with their presence as contaminants. acs.orgmit.edu

Overview of Methylbutylnitrosamine in Mechanistic Investigations

N-Nitroso-N-methylbutylamine, commonly known as this compound, is a specific compound within the N-nitrosamine class. chemeo.com It belongs to the N-nitrosomethyl-n-alkylamines (NMAs) group, which are tertiary amines featuring a methyl group and an alkyl chain attached to the amine nitrogen, along with the defining nitroso group. ca.gov Its chemical and physical properties are well-documented in scientific literature.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 7068-83-9
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol sigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Density 0.93 g/cm³ sigmaaldrich.com
Boiling Point 107.1 - 107.7 °C sigmaaldrich.com

This table contains interactive data. Users can sort and filter the information as needed.

The primary role of N-nitrosamines like this compound in academic research is often as a subject for mechanistic investigations, particularly concerning their formation and metabolic activation. wikipedia.orgacs.org The mechanism of action for many N-nitrosamines involves metabolic activation, a process required to convert them into reactive alkylating agents that can modify DNA bases. wikipedia.orgacs.org This process typically begins with enzymatic α-hydroxylation by cytochrome P450 enzymes, leading to an unstable primary nitrosamine (B1359907) that decomposes to form a diazonium ion, the ultimate DNA alkylating species. acs.org

Research into the formation of nitrosamines has revealed complex pathways, sometimes involving microorganisms. For example, studies have shown that certain fungi can facilitate the synthesis of nitrosamines from their precursors. One study identified a new compound, N-3-methylbutyl-N-1-methylacetonylnitrosamine, in corn-bread that was inoculated with common fungi like Fusarium moniliforme and then treated with sodium nitrite (B80452). nih.gov The same study also detected the formation of dimethylnitrosamine, diethylnitrosamine, and methylbenzylnitrosamine under these conditions. nih.gov Other research has demonstrated that Candida albicans can enhance the formation of benzylmethylnitrosamine from its precursors, both through cell-mediated catalysis and by creating an acidic microenvironment that favors spontaneous nitrosation. researchgate.net These findings highlight the role of biological systems in the formation of complex nitrosamines and are central to mechanistic investigations in this field.

Research Gaps and Future Directions in Nitrosamine Chemistry

Despite decades of study, significant research gaps remain in the field of nitrosamine chemistry, and these gaps are shaping the future direction of academic and industrial research. A primary challenge is the need for more advanced and sensitive analytical methods for the detection and quantification of trace levels of nitrosamines in complex matrices like pharmaceuticals and food products. theanalyticalscientist.comnumberanalytics.com

Consequently, future research efforts are increasingly directed towards prevention and mitigation strategies. theanalyticalscientist.com This includes the careful selection of raw materials in manufacturing, the optimization of process parameters like temperature and pH to disfavor nitrosamine formation, and the use of inhibitors or scavengers that can intercept precursors or block the nitrosation reaction. theanalyticalscientist.comzamann-pharma.com The development of innovative technologies and improved manufacturing practices to reduce nitrosamine levels is a key objective. numberanalytics.com

Furthermore, evolving regulatory landscapes continue to drive scientific inquiry. zamann-pharma.com There is a push for greater harmonization of regulatory guidelines across different international bodies. theanalyticalscientist.com The emergence of nitrosamine drug substance-related impurities (NDSRIs), which are structurally related to the active pharmaceutical ingredient (API), presents a new and complex challenge that requires dedicated research to establish reliable risk assessment and control strategies. researchgate.net The use of artificial intelligence and machine learning to predict nitrosamine formation risk is also an emerging trend that could revolutionize risk management in the pharmaceutical industry. zamann-pharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B1215730 Methylbutylnitrosamine CAS No. 7068-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-N-methylnitrous amide
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InChI

InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3
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InChI Key

PKTSCJXWLVREKX-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(C)N=O
Source PubChem
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Molecular Formula

C5H12N2O
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DSSTOX Substance ID

DTXSID20220960
Record name Nitrosomethyl-N-butylamine
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Molecular Weight

116.16 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name N-Nitrosomethyl-N-butylamine
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Boiling Point

193.6 °C
Record name N-NITROSOMETHYL-N-BUTYLAMINE
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Flash Point

32.6 °C
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Vapor Density

1
Record name N-NITROSOMETHYL-N-BUTYLAMINE
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Vapor Pressure

0.21 [mmHg], 0.6 mmHg
Record name N-Nitrosomethyl-N-butylamine
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CAS No.

7068-83-9
Record name N-Methyl-N-nitroso-1-butanamine
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Record name N-METHYL-N-NITROSO-1-BUTANAMINE
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Chemical Synthesis and Derivatization Studies of Methylbutylnitrosamine

Laboratory Synthetic Methodologies

The synthesis of methylbutylnitrosamine, like other N-nitrosamines, is primarily achieved through the nitrosation of its corresponding secondary amine precursor. Various methodologies have been developed, ranging from traditional acid-catalyzed reactions to more modern, optimized procedures that offer higher efficiency and milder conditions.

Precursor Compounds and Reaction Conditions

The principal precursor for the synthesis of this compound is the secondary amine, N-methylbutylamine. The core of the synthesis involves the reaction of this amine with a nitrosating agent, which introduces the nitroso (-N=O) group.

Traditional Method: The conventional method for N-nitrosamine formation involves the reaction of a secondary amine with a source of the nitrosonium ion (NO⁺). organic-chemistry.org Typically, this is achieved by using sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl). schenautomacao.com.br The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then generates the electrophilic nitrosating species that reacts with the nucleophilic amine.

Precursors : N-methylbutylamine, Sodium Nitrite

Reagent : Strong acid (e.g., HCl)

Conditions : Aqueous, acidic (low pH), typically at room temperature or below.

Modern Nitrosating Agents: More recent synthetic strategies employ alternative nitrosating agents that can operate under milder and often non-aqueous conditions. One prominent example is the use of tert-butyl nitrite (TBN). rsc.org This reagent is effective in nitrosating secondary amines and offers advantages such as compatibility with a wider range of solvents and the ability to perform the reaction under neutral, acid-free conditions. schenautomacao.com.brrsc.org Other methods involve reagents like nitromethane (B149229) in the presence of an oxidant or N-nitrososulfonamides that act as transnitrosation agents. organic-chemistry.orggoogle.com

Optimization of Synthetic Routes

Optimization of synthetic pathways for N-nitrosamines aims to improve yield, reduce reaction times, enhance safety, and simplify purification. The development of methods using tert-butyl nitrite (TBN) under solvent-free conditions represents a significant advancement in green chemistry for nitrosamine (B1359907) synthesis. rsc.orgsemanticscholar.org

This approach offers several key advantages over traditional acid-catalyzed methods:

High Efficiency : The reaction often proceeds to completion in minutes, providing excellent yields. rsc.org

Mild Conditions : The absence of strong acids makes the protocol suitable for substrates with acid-labile functional groups. rsc.orgresearchgate.net

Simplified Isolation : The primary byproduct when using TBN is tert-butanol, which is volatile and easily removed, simplifying the purification of the final product. schenautomacao.com.br

Solvent-Free Option : Running the reaction neat (without solvent) minimizes chemical waste, aligning with the principles of green chemistry. rsc.orgresearchgate.net

The table below illustrates the efficiency of TBN in the nitrosation of a representative secondary amine under various conditions, demonstrating the effectiveness of the solvent-free approach.

EntrySolventTime (minutes)Yield (%)
1Dichloromethane (B109758)2094
2Tetrahydrofuran2592
3Acetonitrile3090
4Methanol (B129727)4588
5Water9085
6Solvent-Free 5 99
Data derived from studies on analogous secondary amines demonstrating the optimization principle. rsc.orgsemanticscholar.org

Synthesis of Deuterium-Labeled Analogues for Mechanistic Research

Isotopically labeled compounds are invaluable tools in mechanistic and metabolic studies. princeton.edu The synthesis of deuterium-labeled this compound, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), allows researchers to trace the molecule's fate in biological systems and to investigate reaction mechanisms through the kinetic isotope effect.

Several general strategies exist for the synthesis of deuterated compounds, which can be applied to this compound or its precursors. nih.govnih.gov

Use of Deuterated Precursors : The synthesis can start from commercially available deuterated building blocks. For instance, a deuterated alkyl halide could be used to synthesize the N-methylbutylamine precursor with deuterium atoms at specific positions.

Hydrogen Isotope Exchange (HIE) : This method involves the direct replacement of C-H bonds with C-D bonds on the target molecule or a late-stage intermediate. nih.gov Modern HIE reactions can be catalyzed by transition metals or photoredox catalysts, often using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.gov This allows for the installation of deuterium at specific sites, such as the α-amino positions, which are often involved in metabolic activation. nih.govnih.gov

Reductive Deuteration : Unsaturated precursors, such as imines or enamines, can be reduced using deuterium-donating reagents like sodium borodeuteride (NaBD₄) to introduce deuterium into the molecule.

Preparation of Structural Analogues for Comparative Studies

The synthesis of structural analogues of this compound is essential for comparative toxicology and structure-activity relationship (SAR) studies. By systematically modifying the alkyl chains attached to the nitrogen atom, researchers can investigate how changes in molecular structure affect the compound's chemical and biological properties. The synthetic methodologies described for this compound are generally applicable to these analogues, starting from the corresponding secondary amine precursors.

The following table lists several structural analogues of this compound that have been synthesized for research purposes.

Compound NamePrecursor AmineMolecular FormulaNotes
N-Nitrosodimethylamine (NDMA)DimethylamineC₂H₆N₂OA well-studied nitrosamine often used as a reference compound. nih.gov
N-Nitrosodiethylamine (NDEA)DiethylamineC₄H₁₀N₂OAn analogue with two ethyl groups. tandfonline.com
N-Nitrosomethylethylamine (NMEA)MethylethylamineC₃H₈N₂OA simple, unsymmetrical analogue. semanticscholar.org
N-Nitroso-N-(1-methylacetonyl)-3-methylbutylamineN-(1-methylacetonyl)-3-methylbutylamineC₉H₁₈N₂O₂A more complex analogue identified in certain foods. acs.org

Chemical Reactivity and Degradation Pathways in Controlled Environments

The chemical reactivity of this compound is dictated by the N-nitroso functional group. Understanding its degradation pathways is critical for developing methods for its removal from contaminated environments and for assessing its stability. In controlled laboratory settings, N-nitrosamines are known to degrade via several pathways. nih.gov

Photodegradation (Photolysis) : N-nitrosamines are susceptible to degradation by ultraviolet (UV) light. nih.gov The energy from UV radiation can cause the cleavage of the relatively weak N-N bond, leading to the formation of aminyl and nitric oxide radicals. nih.govnih.gov These reactive species can then undergo a series of secondary reactions, resulting in the breakdown of the original molecule into smaller, less complex products such as the parent amine, aldehydes, and nitrite/nitrate ions. nih.gov The rate of photolysis is often pH-dependent. nih.govacs.org

Oxidation : Nitrosamines can be oxidized to their corresponding N-nitramines (R₂N-NO₂) by strong oxidizing agents like peroxy acids or nitric acid. nih.gov Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective at degrading nitrosamines in aqueous solutions. tandfonline.comnih.gov The hydroxyl radical can abstract a hydrogen atom from one of the alkyl chains, initiating a degradation cascade. nih.gov

Reduction : The nitroso group can be reduced to a hydrazine (B178648) or back to the parent secondary amine using various reducing agents. acs.org

Acid-Catalyzed Denitrosation : In strongly acidic conditions (pH 1-2), N-nitrosamines can undergo protolytic denitrosation, which cleaves the nitroso group and regenerates the secondary amine. nih.govresearchgate.net This reaction can be accelerated by the presence of certain nucleophiles. nih.gov

The table below summarizes the primary degradation pathways for N-nitrosamines in controlled environments.

Degradation PathwayConditions / ReagentsPrimary Mechanism
Photodegradation UV LightCleavage of the N-N bond, radical formation. nih.govnih.gov
Oxidation Peroxy acids, Ozone, •OH radicalsConversion to N-nitramine or radical-initiated decomposition. nih.govtandfonline.com
Denitrosation Strong acid (pH < 2)Acid-catalyzed cleavage of the N-N bond. nih.govresearchgate.net

Molecular Transformations and Metabolic Activation Research

Enzymatic Biotransformation Pathways

The enzymatic conversion of Methylbutylnitrosamine is a multifaceted process involving both P450 and non-P450 enzyme systems. These transformations are crucial in determining the biological activity of the compound.

The principal pathway for the metabolic activation of N-nitrosomethyl-n-alkylamines, including this compound, is initiated by hydroxylation. ca.gov This reaction is catalyzed by cytochrome P450 enzymes and can occur at various positions on the molecule's alkyl chains. ca.gov Hydroxylation at the α-carbon of either the methyl or butyl group is a key bioactivation step. ca.gov Research has also identified the formation of 2-, 3-, and 4-hydroxy derivatives of methyl-n-butylnitrosamine (MBN), indicating that hydroxylation also occurs at the β, γ, and δ positions of the butyl chain. sigmaaldrich.com

Specific cytochrome P450 isoforms are involved in the metabolism of N-nitrosomethyl-n-alkylamines. ca.gov For this class of compounds, CYP1A has been shown to catalyze the α-hydroxylation of the alkyl chain, while CYP2E1 is implicated in the oxidation of the methyl group. ca.gov In studies with the related compound N-nitrosodimethylamine, CYP2E1 (also referred to as P450IIE1) was identified as a major enzyme in its metabolic activation. sigmaaldrich.comsigmaaldrich.com The organ specificity of nitrosamines is likely influenced by the expression of tissue-specific P-450 isozymes that activate these compounds. up.ac.za

The enzymatic hydroxylation of this compound exhibits regioselectivity. The primary activation pathway involves hydroxylation at the α-carbon position, which leads to the formation of reactive intermediates. ca.govup.ac.za However, the identification of metabolites hydroxylated at the 2-, 3-, and 4-positions of the butyl chain demonstrates that CYP enzymes can attack multiple sites on the molecule. sigmaaldrich.com Detailed studies on the stereoselectivity of this compound hydroxylation were not found in the reviewed literature. Metabolizing enzymes often show a preference for one enantiomer of a chiral compound, a phenomenon that has significant pharmacokinetic implications. nih.gov

While CYP enzymes are central, other enzymatic pathways contribute to the metabolism of this compound. Reductive denitrosation has been identified as a metabolic route, which occurs through the combined actions of cytochrome P450 and NADPH-dependent P450 reductase. ca.gov

A critical outcome of the metabolic activation of this compound is the generation of highly reactive chemical species. ca.gov The hydroxylation at the α-carbon is believed to produce an unstable intermediate. ca.gov This intermediate subsequently breaks down, leading to the formation of a diazonium ion, which is capable of alkylating DNA. ca.gov This process can also lead to the formation of alkyldiazohydroxides, which are precursors to alkylating species. up.ac.za

Cytochrome P450-Mediated Hydroxylation (α- and β-positions)

Non-Enzymatic Reactions within Biological Milieus

Beyond direct enzymatic action, this compound can be activated through non-enzymatic chemical reactions. Research has shown that the reaction of N-nitroso-N-methylbutylamine with a modified Fenton's reagent, a system that generates radical species, results in mutagenic activity without the need for enzymatic activation. sigmaaldrich.com This suggests that under conditions of oxidative stress within a biological environment, non-enzymatic activation pathways may contribute to the compound's effects. Related compounds, such as nitrosamides, can also be converted to alkylating species through non-enzymatic chemical reactions. up.ac.za

Data Tables

Table 1: Summary of Metabolic Pathways for this compound

Pathway Enzymes/Conditions Key Products/Intermediates Significance References
α-Hydroxylation Cytochrome P450 (e.g., CYP1A, CYP2E1)α-Hydroxy-nitrosamineBioactivation ca.gov
β,γ,δ-Hydroxylation Cytochrome P4502-, 3-, and 4-hydroxy derivativesMetabolic Detoxification/Alteration sigmaaldrich.com
Reductive Denitrosation Cytochrome P450, NADPH-P450 ReductaseDenitrosated amineMetabolism ca.gov
Formation of Reactive Intermediates Spontaneous decomposition of α-hydroxy-nitrosamineDiazonium ions, AlkyldiazohydroxidesDNA Alkylation ca.govup.ac.za
Non-Enzymatic Activation Radical species (e.g., via Fenton's reagent)Mutagenic productsActivation without metabolic enzymes sigmaaldrich.com

Generation of Reactive Oxygen Species (ROS) and Radical Intermediates

The metabolic activation of N-nitrosomethyl-n-butylamine (NMBA) is intrinsically linked to the generation of reactive oxygen species (ROS) and radical intermediates, which are key players in the mechanisms of oxidative stress and cellular damage.

Electron Spin Resonance (ESR) Studies of Radical Formation

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the direct detection and characterization of chemical species that possess unpaired electrons, such as free radicals. sciencepublishinggroup.comnih.govmdpi.com This method provides invaluable insights into the formation, stability, and reactivity of radical intermediates generated during the metabolic processing of compounds like NMBA. sciencepublishinggroup.com

In the context of nitrosamine (B1359907) research, ESR spin-trapping techniques are particularly crucial. nih.govmdpi.com Short-lived, highly reactive radicals produced during the metabolic activation of NMBA are "trapped" by reacting with a spin-trapping agent, forming a more stable radical adduct. nih.govmdpi.com This adduct can then be detected and its ESR spectrum analyzed to identify the original transient radical. Commonly used spin traps include nitrone and nitroso compounds. nih.gov

While direct ESR studies specifically detailing radical formation from this compound are not extensively available in the provided results, the principles of ESR spectroscopy are well-established for studying radical generation from various chemical and biological processes. sciencepublishinggroup.comnih.govdgk-ev.deresearchgate.net For instance, ESR has been employed to investigate the formation of radical species in various contexts, from the study of stable free radicals like diphenyl-picryl-hydrazyl (DPPH) to the detection of ROS in biological systems. sciencepublishinggroup.comdgk-ev.de The technique allows for the quantification and characterization of free radicals, offering a window into the redox state of cells and tissues. dgk-ev.de

Table 1: ESR Spin Traps and Their Applications

Spin TrapTypeApplicationReference
5,5-dimethyl-1-pyrroline-N-oxide (DMPO)NitroneDistinguishing between reactive oxygen species (ROS) and lipid oxygen species (LOS). nih.govdgk-ev.de
3-(carboxyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (PCA)Nitroxide Spin MarkerQuantifying formed radicals induced by exogenous factors. dgk-ev.de
2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)Nitroxide Spin MarkerStudying antioxidant status. dgk-ev.de

Mechanisms of Oxidative Stress Induction at the Molecular Level

The generation of ROS during the metabolism of NMBA can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. researchgate.netmdpi.com This imbalance results in damage to crucial biomolecules, including lipids, proteins, and DNA. mdpi.commdpi.com

The molecular mechanisms of oxidative stress induction by compounds like NMBA are multifaceted:

Mitochondrial Dysfunction: Mitochondria are a primary source of ROS production during normal cellular respiration. mdpi.comnih.gov The metabolic byproducts of NMBA can interfere with the mitochondrial electron transport chain, leading to an overproduction of superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.commdpi.com This can create a vicious cycle, where mitochondrial damage leads to more ROS generation and further cellular injury. mdpi.com

Enzyme Activation and Depletion of Antioxidants: Exposure to NMBA has been shown to suppress the expression and activity of key antioxidant enzymes such as glutathione (B108866) peroxidase (GPx) and superoxide dismutase (SOD2). researchgate.net This compromises the cell's ability to neutralize ROS. Concurrently, there is an observed increase in the ratios of oxidized to reduced glutathione (GSSG/GSH) and NADP⁺ to NADPH, indicating a depletion of the cell's reducing power. researchgate.net

Lipid Peroxidation: The abundance of polyunsaturated fatty acids in cellular membranes makes them particularly vulnerable to attack by ROS. mdpi.comfrontiersin.org This process, known as lipid peroxidation, can lead to the formation of reactive aldehydes and compromise membrane integrity and fluidity, impairing cellular function. researchgate.netfrontiersin.org

Activation of Stress-Signaling Pathways: Oxidative stress can activate various cellular signaling pathways, such as the NF-κB and MAPK pathways. researchgate.netnih.gov While these pathways are involved in normal cellular responses, their chronic activation due to persistent oxidative stress can contribute to inflammation and other pathological processes. researchgate.netnih.gov

Table 2: Effects of NMBA Exposure on Oxidative Stress Markers

MarkerEffect of NMBA ExposureReference
Glutathione Peroxidase (GPx)Suppressed expression and activity researchgate.net
Superoxide Dismutase 2 (SOD2)Suppressed expression and activity researchgate.net
Hydrogen Peroxide (H₂O₂)Increased concentration researchgate.net
Lipid Peroxidation (LPO)Increased concentration researchgate.net
GSSG/GSH RatioIncreased researchgate.net
NADP⁺/NADPH RatioIncreased researchgate.net
NF-κB/MAPK SignalingActivated researchgate.net

Mechanistic Studies of Molecular Interactions

DNA Alkylation and Adduct Formation Mechanisms

The genotoxicity of NMBA is primarily attributed to its ability to alkylate DNA, a process that is initiated by metabolic activation. ca.gov Cytochrome P450 enzymes play a crucial role in the α-hydroxylation of the methyl and butyl groups of NMBA. frontiersin.orgnih.gov This metabolic activation leads to the formation of highly reactive electrophilic intermediates, namely diazonium ions. mdpi.comeuropa.euacs.org These intermediates can then attack nucleophilic sites on the DNA bases, resulting in the formation of various DNA adducts. nih.govresearchgate.net

The α-hydroxylation of the methyl group of NMBA generates a methyldiazonium ion, which is a potent methylating agent. mdpi.commdpi.com Conversely, α-hydroxylation of the butyl group can lead to the formation of a butyldiazonium ion, which can subsequently form butyl-DNA adducts. Studies have shown that for N-nitroso-N-methyl-n-butylamine (referred to as NMA-C4), the methyl group binds to a greater extent to nucleic acids than the butyl group. ca.gov

Identification and Characterization of DNA Adducts (e.g., O6-methylguanine, N7-methylguanine)

The interaction of the methyldiazonium ion derived from NMBA with DNA leads to the formation of several methylated purine (B94841) bases. The most common and well-characterized of these are O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG). nih.govhesiglobal.org While direct studies on NMBA are limited, research on closely related N-nitrosomethyl-n-alkylamines (NMAs) and other methylating nitrosamines provides strong evidence for the formation of these adducts. ca.govhesiglobal.org For instance, studies on N-nitrosomethyl-n-pentylamine (NMA-C5) have shown the formation of O6-methylguanine in the DNA of target tissues. ca.gov

O6-methylguanine (O6-MeG): This adduct is considered highly mutagenic because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. cdc.govnih.gov Its formation is a critical event in the initiation of carcinogenesis by methylating agents. researchgate.net

N7-methylguanine (N7-MeG): This is often the most abundant methyl adduct formed. nih.govescholarship.org Although less directly mutagenic than O6-MeG, N7-MeG can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which can also be mutagenic if not repaired. creative-proteomics.com

Other potential, though less frequent, methylation sites in DNA include the N3 position of adenine (B156593) (N3-methyladenine). nih.gov

Table 1: Major DNA Adducts Formed by Methylating Nitrosamines

Adduct NameSite of AlkylationSignificance
O6-methylguanine (O6-MeG)O6 position of guanine (B1146940)Highly mutagenic, causes G:C to A:T transitions. cdc.govnih.gov
N7-methylguanine (N7-MeG)N7 position of guanineMost abundant adduct, can lead to depurination. nih.govescholarship.orgcreative-proteomics.com
N3-methyladenine (N3-MeA)N3 position of adenineA less common but still significant DNA lesion. nih.gov

Kinetics and Thermodynamics of Adduct Formation

Specific kinetic and thermodynamic data for the formation of DNA adducts by methylbutylnitrosamine are not extensively documented in the available literature. However, general principles of DNA alkylation by N-nitroso compounds can be inferred from studies on similar agents. The formation of DNA adducts is a chemical reaction, and its rate is dependent on factors such as the concentration of the reactive electrophile (the diazonium ion), the accessibility of the nucleophilic sites on the DNA, and the intrinsic reactivity of these sites. nih.gov

Quantum chemical calculations on other nitrosamines, such as N-nitrosodimethylamine (NDMA), have shown that the reaction of the diazonium ion with the N7 position of guanine is a strongly exothermic process with a discernible transition state barrier. nih.gov This suggests that the formation of N7-methylguanine is a thermodynamically favorable and kinetically feasible process. The kinetics of adduct formation in vivo are further complicated by competing reactions, such as the reaction of the diazonium ion with water, and the ongoing processes of DNA repair. frontiersin.org

Influence of DNA Sequence Context on Alkylation Patterns

The efficiency of DNA alkylation by N-nitroso compounds is not random and can be significantly influenced by the local DNA sequence. nih.gov Studies on N-methyl-N-nitrosourea (MeNU) and N-ethyl-N-nitrosourea (EtNU) have demonstrated that the frequency of O6-alkylation of a guanine residue is dependent on the identity of the flanking nucleotides. nih.gov

Specifically, a guanine residue flanked by another guanine on its 5' side is more susceptible to O6-alkylation. nih.gov Conversely, a thymine at the 5'-neighboring position has an inhibitory effect on the alkylation of the adjacent guanine. nih.gov The nucleotides on the 3' side also exert an influence, though generally to a lesser extent than the 5' neighbors. nih.gov This sequence-dependent pattern of alkylation can lead to the formation of mutational "hotspots" within genes. nih.gov While this phenomenon has not been specifically detailed for this compound, it is a well-established principle for other simple alkylating agents.

Table 2: Influence of 5' Flanking Nucleotide on O6-Guanine Alkylation by N-Nitrosoureas

5' Flanking NucleotideRelative Alkylation Frequency
GuanineHigh
AdenineModerate
CytosineModerate
ThymineLow
Data extrapolated from studies on N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea. nih.gov

Role of DNA Repair Pathways in Adduct Removal

Cells possess several sophisticated DNA repair pathways to counteract the damaging effects of DNA alkylation. nih.gov The specific pathway employed depends on the nature of the adduct.

Base Excision Repair (BER): This is a primary pathway for the removal of smaller, non-helix-distorting lesions like N7-methylguanine and N3-methyladenine. nih.govnih.govwikipedia.org The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. nih.gov The resulting abasic site is then processed by other enzymes to restore the correct DNA sequence. nih.gov

Direct Reversal of Damage: The highly mutagenic O6-methylguanine adduct is specifically repaired by the protein O6-methylguanine-DNA methyltransferase (MGMT). nih.govnih.govgulhanemedj.orgimrpress.comsigmaaldrich.com MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues in a stoichiometric reaction. sigmaaldrich.com This action restores the guanine base and inactivates the MGMT protein. sigmaaldrich.com

Nucleotide Excision Repair (NER): While primarily responsible for removing bulky, helix-distorting adducts, NER can also contribute to the repair of some alkylation damage, particularly when the BER pathway is overwhelmed or deficient. nih.govwikipedia.orgresearchgate.netactanaturae.ru NER involves the removal of a short oligonucleotide patch containing the lesion, which is then resynthesized using the complementary strand as a template. wikipedia.orgresearchgate.netactanaturae.ru

The efficiency of these repair pathways can vary between different cell types and tissues, which may contribute to the organ-specific carcinogenicity of compounds like this compound. frontiersin.org

Protein Alkylation and Adduct Formation

In addition to DNA, the reactive metabolites of this compound can also alkylate proteins. ca.gov Early studies demonstrated that the methyl group of N-nitroso-N-methyl-n-butylamine binds to proteins in the liver and kidney of rats. ca.gov

Identification of Alkylated Amino Acid Residues

While direct studies identifying the specific amino acid residues alkylated by this compound are scarce, the general principles of protein alkylation suggest that amino acids with nucleophilic side chains are the primary targets. nih.govcreative-proteomics.com

The most susceptible amino acid residues to alkylation include:

Cysteine: The thiol group (-SH) of cysteine is highly nucleophilic and a common target for alkylating agents, forming a stable thioether bond. creative-proteomics.comrockefeller.edu

Lysine (B10760008): The ε-amino group (-NH2) of lysine is also a potential site for alkylation. nih.govcreative-proteomics.com

Histidine: The imidazole (B134444) ring of histidine contains nucleophilic nitrogen atoms that can be alkylated. nih.gov

Methionine: The sulfur atom in the side chain of methionine can be a target for some alkylating agents. nih.gov

Aspartic Acid and Glutamic Acid: The carboxyl groups of these acidic amino acids can also be alkylated. nih.gov

Peptide N-terminus: The free amino group at the N-terminus of a peptide chain is also a potential site for alkylation. nih.govnih.gov

The functional consequence of protein alkylation depends on the specific protein and the amino acid residue modified. Alkylation of an amino acid within the active site of an enzyme, for example, could lead to its inactivation.

Table 3: Potential Amino Acid Targets for Alkylation by this compound Metabolites

Amino AcidNucleophilic Group
CysteineThiol (-SH)
Lysineε-Amino (-NH2)
HistidineImidazole Ring
MethionineThioether (-S-CH3)
Aspartic AcidCarboxyl (-COOH)
Glutamic AcidCarboxyl (-COOH)
Peptide N-terminusα-Amino (-NH2)

Functional Consequences of Protein Modification on Enzyme Activity or Structural Integrity (in vitro/molecular level)

The bioactivation of N-nitroso-N-methyl-n-butylamine (NMB) is a critical step in its interaction with cellular macromolecules. This process is heavily reliant on the function of specific enzyme systems, primarily the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies have been instrumental in elucidating the functional consequences of these interactions, revealing how the compound is metabolized and how this process, in turn, affects the enzymes themselves.

Metabolic studies have shown that NMB undergoes enzymatic hydroxylation and dealkylation, reactions catalyzed by certain CYP isozymes. sigmaaldrich.com The primary route of metabolic activation is thought to be an α-hydroxylation reaction mediated by CYPs, which generates unstable intermediates that ultimately yield alkylating agents. researchgate.net These reactive metabolites can then form covalent adducts with cellular macromolecules, including the enzymes that produced them.

The interaction with CYP enzymes is not unidirectional. While the enzymes modify NMB, the process itself can influence enzyme activity and integrity. The specific isozymes involved in the metabolism of NMB, such as CYP2B6, 2C9, 2C19, and 2E1, are efficient catalysts for its α-hydroxylation. researchgate.net This metabolic process is essential for the compound's mutagenic activity, as NMB is considered an indirect-acting mutagen that requires such enzymatic activation. sigmaaldrich.comresearchgate.netnih.gov The generation of reactive species during this metabolism can lead to the modification of the CYP enzymes, potentially altering their catalytic activity or leading to their inactivation, a phenomenon known as suicide inhibition.

Furthermore, the generation of radical species, such as hydroxyl radicals and nitric oxide (NO), has been shown to be involved in the activation of NMB's mutagenicity in vitro. nih.govnih.gov Hydroxyl radicals can react with NMB to generate NO, which plays a significant role in the compound's activation. nih.gov These highly reactive species can modify amino acid residues in proteins, leading to changes in protein structure and function, including enzyme inhibition or activation.

The table below summarizes key research findings on the in vitro enzymatic modification of N-nitroso-N-methyl-n-butylamine and its functional consequences.

Research FindingExperimental SystemFunctional ConsequenceReference(s)
NMB is metabolized via hydroxylation and dealkylation.In vitro enzymatic assaysActivation of NMB to reactive species. sigmaaldrich.com
CYP isozymes (e.g., CYP2B6, 2C9, 2C19, 2E1) catalyze NMB α-hydroxylation.Rat liver microsomal preparationsMetabolic activation leading to mutagenicity. researchgate.net
Hydroxyl radicals and nitric oxide (NO) are involved in NMB activation.ESR spectroscopy and Ames assayGeneration of mutagenic products. nih.gov
Nitrite (B80452) can be generated from N-nitrosamines by hydroxy-radicals.Microsomal system with an artificial hydroxy-radical generating systemAn alternative pathway of metabolism besides reductive denitrosation by CYP P-450. nih.gov

Interactions with Other Cellular Macromolecules (e.g., RNA, Lipids)

Beyond proteins, the reactive metabolites of N-nitroso-N-methyl-n-butylamine can interact with other vital cellular macromolecules, namely ribonucleic acid (RNA) and lipids. These interactions can disrupt their normal functions and contribute to cellular damage.

Interactions with RNA: Like DNA, RNA is susceptible to alkylation by the reactive electrophiles generated during NMB metabolism. The formation of RNA adducts has been documented for N-nitrosomethyl-n-alkylamines as a class. mdpi.com These adducts can alter the structure and function of various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). Modification of mRNA can lead to errors during translation, resulting in the synthesis of non-functional or aberrant proteins. Adducts in tRNA can impair its ability to carry the correct amino acid, while modifications to rRNA can disrupt the structure and catalytic function of the ribosome, the cell's protein synthesis machinery.

Interactions with Lipids: N-nitrosamines are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This oxidative stress can lead to the peroxidation of lipids, particularly the polyunsaturated fatty acids in cellular membranes.

In vitro studies on other nitrosamines, such as N-nitrosodiethylamine (NDEA), have demonstrated their capacity to induce lipid peroxidation in human erythrocytes. nih.gov This process damages cell membranes, increasing their permeability and potentially leading to hemolysis. nih.gov While direct studies on NMB are limited, it is plausible that it induces similar effects. Metabolomic analyses of cells exposed to a mixture of nitrosamines revealed significant disruptions in pathways related to fatty acid metabolism. researchgate.net Furthermore, research on N-nitrosomethylbenzylamine (NMBA) has shown that enhanced fatty acid metabolism promotes tumorigenesis. researchgate.net These findings suggest that nitrosamines, likely including NMB, can profoundly interact with and alter lipid metabolism, contributing to their pathological effects. researchgate.netresearchgate.netresearchgate.net

The table below details research findings concerning the interaction of nitrosamines with RNA and lipids.

MacromoleculeType of InteractionObserved ConsequenceSupporting Evidence (Compound)Reference(s)
RNAAdduct FormationPotential for altered RNA function and protein synthesis.N-Nitrosomethyl-n-alkylamines mdpi.com
LipidsLipid PeroxidationDamage to cellular membranes, induction of oxidative stress.N-Nitrosodiethylamine (NDEA) nih.govresearchgate.net
LipidsAlteration of MetabolismDisruption of fatty acid metabolism pathways.Nitrosamine (B1359907) mixture, N-Nitrosomethylbenzylamine (NMBA) researchgate.netresearchgate.net

Perturbation of Cellular Signaling Pathways at the Molecular Level

The molecular damage and adduct formation caused by N-nitroso-N-methyl-n-butylamine and its metabolites can trigger a cascade of cellular responses by perturbing intracellular signaling pathways. These pathways are crucial for regulating fundamental cellular processes such as proliferation, survival, and apoptosis.

While specific research on NMB is scarce, studies on related N-nitrosamines and the known effects of their reactive byproducts, such as nitric oxide (NO), provide significant insights into the potential molecular perturbations.

One of the key mechanisms involves the generation of NO, which has been shown to result from the reaction of hydroxyl radicals with NMB. nih.gov NO is a well-established signaling molecule that can modulate various pathways. For instance, NO can activate the c-Jun N-terminal kinase (JNK) and ERK pathways, which are part of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov The MAPK pathways are central to the regulation of cell proliferation, differentiation, and apoptosis. nih.gov

Furthermore, studies on mixtures of nitrosamines have indicated the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. researchgate.net This was linked to a decrease in the NAD+/NADH ratio, which inhibits the deacetylation of the NF-κB p65 subunit, leading to its activation. researchgate.net The NF-κB pathway is a critical regulator of the inflammatory response and cell survival.

Integrated proteomic and lipidomic analyses of esophageal tumorigenesis induced by N-nitrosomethylbenzylamine (NMBA) pointed towards the facilitation of the fatty acid-associated PPARα (Peroxisome proliferator-activated receptor alpha) signaling pathway. researchgate.net Proteomic analyses of cells exposed to other alkylating agents like MNNG also revealed alterations in proteins involved in signal transduction, among other cellular processes. nih.govnih.gov

The table below summarizes key signaling pathways that have been shown to be perturbed by nitrosamines or related compounds, which are likely relevant to NMB exposure.

Signaling PathwayMolecular EffectImplicated Compound(s)Reference(s)
Mitogen-Activated Protein Kinase (MAPK)Activation of JNK and ERK pathways, potentially mediated by Nitric Oxide (NO).Nitric Oxide (from NMB), 2-Aminobiphenyl nih.govnih.gov
NF-κB SignalingActivation via inhibition of p65 deacetylation, linked to altered NAD+/NADH ratio.Nitrosamine mixture researchgate.net
PPARα SignalingEnhancement of fatty acid metabolism-associated signaling.N-Nitrosomethylbenzylamine (NMBA) researchgate.net
General Signal TransductionAlteration in the expression of various signal transduction proteins.N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) nih.govnih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound and Metabolite Separation

Chromatography is a fundamental step in the analysis of methylbutylnitrosamine, serving to separate it from other compounds in a mixture prior to detection. jasco-global.com The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and the nature of the sample matrix. nih.gov

HPLC is a powerful separation technique based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. jasco-global.comknauer.net The separation is driven by the specific intermolecular interactions between the sample molecules and the stationary phase, causing different compounds to elute at different times. knauer.net For nitrosamines, HPLC is often performed in reverse-phase (RP) mode, where a non-polar stationary phase is used with a polar mobile phase. uv.es

Research applications utilize HPLC to separate this compound from complex biological or environmental samples. The composition of the mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. knauer.netuv.es For instance, a gradient elution can be effective for separating a wide range of analytes with different polarities. The use of additives like formic acid in the mobile phase is common, especially when HPLC is coupled with mass spectrometry, as it aids in the ionization of the target compounds. sielc.comlcms.cz

Table 1: Example HPLC Parameters for Nitrosamine (B1359907) Analysis

Parameter Condition Purpose
Column C18 Reverse-Phase (e.g., Hypersil GOLD, 1.9 µm) lcms.cz Separates compounds based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic Acid lcms.cz The primary aqueous component of the mobile phase.
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic Acid lcms.cz The organic modifier used to elute compounds.
Elution Mode Gradient Allows for the separation of compounds with a range of polarities.
Flow Rate 0.2 - 0.5 mL/min Controls the speed of the mobile phase and analysis time.
Detector UV or Mass Spectrometer Detects the compounds as they elute from the column.

Gas Chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds like this compound. epa.gov In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. epa.gov Separation occurs based on the differential partitioning of compounds between the gas phase and the stationary phase.

GC methods for nitrosamines often employ a capillary column, which provides high resolution. epa.gov The selection of the column's stationary phase is critical for achieving the desired separation. For example, an Rxi-624Sil MS column has been shown to provide excellent separation of various nitrosamines in under 10 minutes. restek.com The temperature of the GC oven is typically programmed to increase during the analysis, which allows for the sequential elution of compounds with different boiling points. turkjps.org Before analysis, a sample extraction with a solvent like dichloromethane (B109758) is usually required, and this extract may be further concentrated to improve detection limits. epa.govgoogle.com

Table 2: Typical GC Operating Conditions for Nitrosamine Analysis

Parameter Condition Reference
Column Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 µm restek.com
Carrier Gas Helium turkjps.org
Injection Mode Split (e.g., 1:2) or Splitless turkjps.org
Oven Program Initial Temp: 70°C, Ramp: 20°C/min to 240°C, Hold: 3 min turkjps.org
Detector Mass Spectrometer (MS), Thermal Energy Analyzer (TEA) epa.govb-cdn.net

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for the analysis of this compound due to its high sensitivity and specificity, allowing for both definitive identification and precise quantification. rsc.org

The coupling of liquid or gas chromatography with mass spectrometry (LC-MS and GC-MS) provides powerful platforms for detecting this compound at trace levels. chromatographyonline.comrsc.org These hyphenated techniques combine the separation power of chromatography with the detection capabilities of MS. chromatographyonline.com

In GC-MS analysis, after the compounds are separated by the GC column, they enter the ion source of the mass spectrometer where they are fragmented and ionized, typically by electron impact (EI). turkjps.org The resulting mass spectrum provides a chemical fingerprint that can be used for identification. For trace analysis, GC-MS is often operated in selected ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode, which significantly enhances sensitivity by focusing only on specific m/z values characteristic of the target analyte. restek.comedqm.eu This approach allows for the detection of nitrosamines at parts-per-billion (ppb) levels or lower. restek.comturkjps.org

LC-MS is particularly advantageous for analyzing less volatile or thermally labile metabolites that are not suitable for GC. thermofisher.com The eluent from the HPLC column is directed into an MS ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which ionizes the analytes from the liquid phase. b-cdn.netthermofisher.com LC-MS methods have been developed for the simultaneous quantification of multiple nitrosamines in various matrices, demonstrating excellent sensitivity and selectivity. thermofisher.comarxiv.org For instance, a method using LC coupled to a high-resolution accurate mass (HRAM) Orbitrap mass spectrometer achieved low ng/mL detection limits for a suite of nine nitrosamines. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for elucidating the elemental composition of unknown compounds like metabolites and DNA adducts. lcms.cz This capability allows for the differentiation between compounds with very similar nominal masses.

In the context of this compound research, HRMS is used to identify products of metabolic activation. For example, studies on other nitrosamines like N'-nitrosonornicotine (NNN) have employed HRMS-based isotope-labeling methods to conduct comprehensive profiling of urinary metabolites. nih.gov This approach involves treating animal models with both the unlabeled and an isotopically labeled version of the nitrosamine and then analyzing the urine with HRMS. The presence of ion pairs with a specific mass difference confidently identifies metabolites. nih.gov This strategy is directly applicable to identifying the metabolic products of this compound, including hydroxylated species and their subsequent conjugates.

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are analyzed. nationalmaglab.orgwikipedia.org This process provides detailed structural information, making it a powerful tool for the unambiguous confirmation of a compound's identity. nih.gov

In a typical MS/MS experiment for this compound, the intact molecule (the precursor ion) is selected in the first stage of the mass spectrometer. It is then subjected to fragmentation through collision-induced dissociation (CID), where it collides with an inert gas. nationalmaglab.orgwikipedia.org The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer. The specific fragmentation pattern is characteristic of the precursor ion's structure. This technique, particularly when used in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole (QqQ) instrument, is the gold standard for quantification in complex matrices due to its exceptional selectivity and sensitivity. turkjps.orgedqm.eu The selection of a specific precursor-to-product ion transition for this compound ensures that only this compound is measured, eliminating potential interferences. google.com

Table 3: Common Mass Spectrometry Techniques and Their Applications for this compound

Technique Primary Application Key Advantage
GC-MS Quantification and identification of the volatile parent compound. chromatographyonline.com High chromatographic efficiency for volatile compounds.
LC-MS Quantification of parent compound and non-volatile metabolites. thermofisher.com Applicable to a wider range of compound polarities and thermal stabilities.
HRMS Identification of unknown metabolites and adducts. lcms.cznih.gov High mass accuracy allows for elemental composition determination.
MS/MS (MRM) Definitive structural confirmation and highly sensitive quantification. turkjps.orggoogle.com Superior selectivity and signal-to-noise ratio for trace analysis.

Spectroscopic Methods for Structural Analysis and Interaction Studies

Spectroscopic techniques are fundamental in the elucidation of the molecular structure of this compound and for studying its interactions with other molecules in research contexts. These methods provide detailed information on the compound's electronic and atomic configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are particularly informative, providing a map of the carbon and hydrogen skeleton.

In ¹H NMR, the chemical shift of protons is influenced by their local electronic environment. libretexts.orgacdlabs.com Protons near the electronegative nitroso group (–N=O) are deshielded and thus appear at a higher chemical shift (downfield) compared to protons further away along the alkyl chains. acdlabs.com The methyl and butyl groups will exhibit characteristic splitting patterns (multiplicity) due to spin-spin coupling with adjacent protons, following the n+1 rule. acdlabs.comemerypharma.com

In ¹³C NMR spectroscopy, the chemical shift range is much broader than in ¹H NMR, allowing for the distinct resolution of each unique carbon atom in the molecule. oregonstate.edu The carbon atoms directly attached to the nitrogen of the nitrosamine group are significantly influenced by its electron-withdrawing nature. The chemical shifts can be predicted based on established substituent effects. libretexts.orgorganicchemistrydata.org

While specific experimental spectral data for this compound is not broadly published, expected chemical shifts can be estimated based on data from analogous N-nitrosamines and general principles of NMR spectroscopy. pitt.educarlroth.comsigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Atom Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-N-C H₃~3.0 - 4.0~30 - 45
C1'-N-C H₂-CH₂-CH₂-CH₃~3.5 - 4.5~45 - 60
C2'-N-CH₂-C H₂-CH₂-CH₃~1.5 - 1.8~25 - 35
C3'-N-CH₂-CH₂-C H₂-CH₃~1.2 - 1.5~15 - 25
C4'-N-CH₂-CH₂-CH₂-C H₃~0.8 - 1.0~10 - 15

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. N-nitrosamines, including this compound, exhibit characteristic absorption bands in the UV region. oak.go.krresearchgate.net

Typically, two main absorption bands are observed for nitrosamines:

A strong absorption band around 230-235 nm. This is attributed to a π → π* electronic transition within the N-N=O chromophore. researchgate.net

A weaker absorption band at a longer wavelength, generally around 330-340 nm. This band corresponds to an n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms. oak.go.krresearchgate.net

The position and intensity of these bands can be influenced by the solvent and molecular environment. These spectral features are useful for both qualitative detection and quantitative analysis. upi.edulibretexts.org

Interaction studies using UV-Vis spectroscopy have also been explored. For instance, research has investigated the interaction of N-nitrosamines with metalloporphyrin complexes, where changes in the UV-Vis spectrum, such as a red shift (bathochromic shift) of the Soret band, were observed. nih.govacs.org However, studies have also shown that such shifts are not always selective for the nitrosamine moiety and can be caused by impurities or other functional groups, requiring careful interpretation of the results. nih.govnih.gov

Table 2: General UV-Vis Absorption Characteristics for N-Alkylnitrosamines

Transition Type Typical Wavelength (λmax) Molar Absorptivity (ε) Description
π → π~230 nmHighStrong absorption
n → π~340 nmLowWeak absorption

Development of Novel Detection and Quantification Assays in Research Models

The need for sensitive and efficient methods to monitor nitrosamines has driven the development of advanced analytical assays. While established methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are widely used for their high sensitivity and selectivity, research continues to focus on creating novel, faster, and more accessible detection techniques for research applications. nih.govresearchgate.net

Recent advancements focus on several areas:

Improving Existing Technologies: Efforts are ongoing to enhance the performance of LC-MS/MS methods, achieving lower limits of quantification (LOQ) and improving accuracy for a wide range of nitrosamines in complex matrices. researchgate.netsciex.com Highly sensitive methods capable of detecting nitrosamines at ng/g levels have been developed. sciex.com

Novel In Vitro Assays: There is significant interest in developing new in vitro testing strategies to assess the biological implications of nitrosamines. The Health and Environmental Sciences Institute (HESI) has launched research programs to identify alternative in vitro approaches to standard mutagenicity tests like the Ames test. oup.comhesiglobal.org This includes harmonizing protocols for assays like the HepaRG cell-based system to better predict outcomes. hesiglobal.org

Biosensors and Chemosensors: The development of chemosensors offers a potential route for rapid and selective detection. As mentioned, metalloporphyrin-based sensors that change color upon binding to nitrosamines have been explored, although selectivity remains a challenge that requires further research. acs.orgnih.gov

Bioinformatic and Modeling Approaches: Computational methods are being developed to predict the properties of nitrosamines and to identify novel sequences or peptides in complex biological samples that may interact with or be markers for these compounds. hesiglobal.orgnih.gov This includes the development of (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict mutagenicity hazards without direct testing. hesiglobal.org

These novel assays and methodologies are crucial for advancing research into the behavior and effects of nitrosamines in various experimental models, moving beyond simple quantification to explore functional and interactive aspects in complex systems. plos.org

Table 3: Comparison of Selected Nitrosamine Detection Methodologies

Methodology Principle Key Advantages Application in Research Models
GC-MS Separation by gas chromatography, detection by mass spectrometry.High sensitivity, well-established for volatile nitrosamines.Quantification in environmental and biological samples. nih.gov
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.High sensitivity and specificity for a broad range of nitrosamines, including non-volatile ones. researchgate.netGold standard for quantification in pharmaceutical and biological matrices. researchgate.netsciex.com
Alternative In Vitro Assays Cell-based assays (e.g., HepaRG), mutagenicity tests.Provide data on biological activity and mechanisms.Assessing mutagenic potential and cellular responses in research models. hesiglobal.org
Chemosensors Molecular probes that signal (e.g., color change) upon binding to the target analyte.Potential for rapid, real-time detection.Screening and interaction studies, though development is ongoing. nih.govnih.gov

Environmental Chemistry and Formation Research

Precursors and Environmental Formation Mechanisms

N-nitrosamines, including Methylbutylnitrosamine, are not typically manufactured for commercial purposes but are formed in the environment from the chemical reaction of precursors. frontiersin.orgup.ac.za The formation of these compounds can occur under specific conditions in various settings, such as industrial processes, water treatment facilities, and even in the atmosphere. tandfonline.comepa.gov The primary precursors are secondary amines and a nitrosating agent. For this compound, the precursor amine is methylbutylamine.

The fundamental reaction for the formation of this compound is the nitrosation of its secondary amine precursor, methylbutylamine. This reaction involves an amine compound reacting with a nitrosating agent. tandfonline.comsmolecule.com Nitrous acid (HNO₂) is a common nitrosating agent, which is often formed in situ from nitrite (B80452) salts (like sodium nitrite) under acidic conditions. smolecule.comresearchgate.net

The general mechanism for the nitrosation of a secondary amine is as follows:

In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which is a powerful nitrosating agent.

The secondary amine (in this case, methylbutylamine) uses its lone pair of electrons on the nitrogen atom to attack the electrophilic nitrogen atom of the nitrosating agent.

This is followed by the loss of a proton and a leaving group (such as a hydroxide (B78521) ion) to form the stable N-nitrosamine. researchgate.net

Other nitrosating agents can include nitrogen oxides (NOx) present in the atmosphere, which can lead to the atmospheric formation of nitrosamines. epa.gov During water disinfection, particularly with chloramination, reactive nitrogen species can be formed that also act as nitrosating agents. tandfonline.comresearchgate.net

A specific example of precursor interaction leading to a complex nitrosamine (B1359907) related to this compound is the formation of N-nitroso-N-(1-methylacetonyl)-3-methylbutylamine (NMAMBA). Researchers have found that this compound can arise from the interaction of isoamylamine (B31083) (a form of methylbutylamine) and acetoin (B143602) (3-hydroxy-2-butanone), which are found in certain moldy foods. acs.org Subsequent oxidative nitrosation leads to the formation of the nitrosamine. acs.org

The rate and extent of this compound formation are significantly influenced by several environmental factors, including pH, temperature, and the presence of catalysts. tandfonline.comnih.gov

pH: The pH of the environment is a critical factor. The nitrosation of secondary amines is typically most efficient in acidic conditions, often in a pH range of 3 to 4. acs.org This is because these conditions favor the formation of the active nitrosating agent, nitrous acid, from nitrite. researchgate.net However, nitrosamine formation has been observed under other pH conditions. For instance, during water treatment with chloramines, higher accumulation rates of N-nitrosodimethylamine (NDMA) have been noted at a pH of 8. researchgate.net In some biological contexts, microorganisms like Candida albicans can enhance nitrosation by creating localized acidic microenvironments. researchgate.net

Temperature: Temperature affects the kinetics of chemical reactions, including nitrosation. An increase in temperature generally increases the rate of reaction. Studies on mercury methylation, a different environmental transformation, show an optimal temperature range, after which the process rate decreases. pjoes.com While specific optimal temperatures for this compound formation are not detailed in the provided literature, general chemical principles suggest that temperature would play a role in its formation rate.

Catalysts: Certain substances can catalyze the nitrosation reaction. For example, some anions like thiocyanate (B1210189) and halides can accelerate the process. In biological systems, certain bacteria and fungi may possess enzymatic machinery or produce metabolites that facilitate the formation of nitrosamines. researchgate.net For example, Candida albicans has been shown to augment the formation of benzylmethylnitrosamine from its precursors, not only by lowering pH but also through cell-mediated catalysis. researchgate.net

Table 1: Influence of Environmental Conditions on Nitrosamine Formation

ConditionEffect on FormationMechanism/ReasonCitation
pH Optimal formation typically occurs in acidic conditions (e.g., pH 3-4). However, formation can occur at neutral or alkaline pH depending on the specific nitrosating agent (e.g., chloramines).Acidic pH facilitates the formation of the active nitrosating agent N₂O₃ from nitrite. researchgate.netacs.orgresearchgate.net
Temperature Increased temperature generally increases reaction rates, potentially accelerating nitrosamine formation up to an optimal point.General chemical kinetics principles. pjoes.com
Catalysts Certain anions (e.g., thiocyanate) and microorganisms can accelerate the reaction.Catalysts can provide alternative reaction pathways with lower activation energy. Microbes can create favorable local conditions (e.g., low pH) or have enzymatic activity. researchgate.net

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For this compound, these pathways primarily include photolysis (degradation by light) and, to a lesser extent, chemical hydrolysis and oxidation. acs.org

Nitrosamines are known to be highly susceptible to photolytic degradation, particularly by ultraviolet (UV) light. mdpi.comresearchgate.net The photolysis of nitrosamines in aqueous solutions is an effective degradation method. oak.go.krnih.gov The primary mechanism involves the absorption of UV radiation, which excites the molecule and leads to the cleavage of the weak nitrogen-nitrogen (N-NO) bond. acs.orgoak.go.krcdnsciencepub.com

This homolytic scission of the N-NO bond produces an amino radical and a nitric oxide radical. oak.go.kr These highly reactive radical species then undergo a series of secondary reactions, ultimately leading to the formation of less harmful products. mdpi.comnih.gov In aqueous solutions, the major products from the photolysis of a representative nitrosamine like NDMA include the corresponding secondary amine (dimethylamine), the primary amine (methylamine), nitrite, nitrate, formaldehyde, and formic acid. nih.gov

The efficiency of photolysis can be influenced by environmental factors such as pH. oak.go.kr For some nitrosamines, photodegradation is more favorable under lower pH (acidic) conditions. oak.go.kr Studies on several alkyl nitrosamines, including the structurally similar N-nitrosodi-n-butylamine (NDBA), showed rapid degradation under simulated sunlight, with half-lives in the range of 12-15 minutes. acs.org

Table 2: Photolysis Half-Lives of Various Nitrosamines in Simulated Sunlight

NitrosamineHalf-Life (minutes)Quantum Yield (Φ)Citation
N-nitrosodimethylamine (NDMA)160.41 acs.org
N-nitrosomethylethylamine (NMEA)12-150.43-0.61 acs.org
N-nitrosodiethylamine (NDEA)12-150.43-0.61 acs.org
N-nitrosodi-n-propylamine (NDPA)12-150.43-0.61 acs.org
N-nitrosodi-n-butylamine (NDBA) 12-15 0.43-0.61 acs.org

Compared to photolysis, the chemical hydrolysis of nitrosamines is generally a much slower process. Some nitrosamines have been found to be resistant to hydrolytic degradation across a range of pH values (e.g., pH 4, 7, and 9). researchgate.net Acid-catalyzed hydrolysis can occur, but it typically requires harsh conditions and proceeds via the fragmentation of a protonated nitrosamine intermediate. rsc.org

Oxidation, however, can be a significant degradation pathway, especially in engineered systems like water treatment plants. tandfonline.com Strong oxidizing agents, such as ozone or hydroxyl radicals generated through advanced oxidation processes (AOPs), can effectively destroy nitrosamines. tandfonline.comresearchgate.net The reaction of N-nitroso-N-methylbutylamine (NMB) with a modified Fenton's reagent (Fe²⁺-Cu²⁺-H₂O₂), which generates hydroxyl radicals, has been shown to activate the compound. researchgate.net These oxidative processes are considered promising strategies for mitigating nitrosamine contamination in water. tandfonline.com

Biotic Degradation Mechanisms (e.g., Microbial Degradation)

Biotic degradation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. jmb.or.krredalyc.org Several bacterial species have been identified that can degrade various nitrosamines. nih.goviwaponline.com

The primary mechanism of bacterial degradation of nitrosamines often involves their conversion back to the parent amine and a nitrite ion. nih.govnih.gov Many of these degradation processes are cometabolic, meaning the microorganism does not use the nitrosamine as its primary source of carbon or energy. Instead, the nitrosamine is degraded by broad-specificity enzymes, such as monooxygenases, that are produced by the microbe while it grows on another substrate (e.g., propane, methane, or toluene). iwaponline.comcanada.ca

For example, the bacterial strain Rhodococcus jostii RHA1, when grown on propane, can biotransform several nitrosamines, including N-nitrosodiethylamine (NDEA) and N-nitrosodi-n-propylamine (NDPA). acs.org Another study isolated a Bacillus species (LT1C) from a drinking water biofilter that was capable of degrading five different nitrosamines, including N-nitrosodi-n-butylamine (NDBA). iwaponline.com In this study, the removal of NDBA was observed to be from an initial concentration of 200 ng/L down to 125.9 ng/L over a 10-day period. iwaponline.com The route of metabolism by bacteria appears to be different from that in mammals, as key mammalian metabolites were not observed in bacterial cultures. nih.govnih.gov

**Table 3: Biodegradation of Various Nitrosamines by *Bacillus sp. LT1C***

NitrosamineInitial Concentration (ng/L)Final Concentration after 10 days (ng/L)Removal Ratio (%)Citation
N-nitrosomethylethylamine (NMEA)20097.651.2 iwaponline.com
N-nitrosodi-n-propylamine (NDPA)200120.339.9 iwaponline.com
N-nitrosodi-n-butylamine (NDBA) 200 125.9 37.1 iwaponline.com
N-nitrosopyrrolidine (NPYR)200>150<25 iwaponline.com
N-nitrosopiperidine (NPIP)200>150<25 iwaponline.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a way to solve the Schrödinger equation (or approximations of it) for a given molecule. pnnl.gov These calculations yield information about electron distribution, molecular geometry, and energy, which are essential for understanding a molecule's intrinsic stability and reactivity. mit.edu For methylbutylnitrosamine, these methods could elucidate the nature of the N-N=O functional group and its influence on the rest of the molecule.

Density Functional Theory (DFT) is a class of quantum mechanical methods that determines the electronic structure of a system based on its electron density. nih.govmdpi.com It offers a favorable balance between computational cost and accuracy, making it a workhorse for studying reaction mechanisms in complex molecules. researchgate.net DFT calculations can be used to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. nih.govresearchgate.net For this compound, DFT could be used to investigate mechanisms of its formation or, more critically, its decomposition and metabolic activation, which are key to its biological activity. A hypothetical reaction pathway study would involve identifying transition states and intermediates.

Table 1: Illustrative DFT-Calculated Reaction Pathway for a Hypothetical Process involving this compound
StepDescriptionRelative Energy (kcal/mol)Status
ReactantThis compound + H₃O⁺0.0Data not available in literature
Intermediate 1Protonated this compoundData not available in literatureData not available in literature
Transition State 1N-N bond cleavageData not available in literatureData not available in literature
ProductButyldiazonium ion + other fragmentsData not available in literatureData not available in literature

A crucial output of reaction pathway studies is the calculation of activation barriers (the energy required to reach a transition state) and the characterization of reaction intermediates. researchgate.net The activation barrier, often expressed as the Gibbs free energy of activation (ΔG‡), determines the rate of a chemical reaction. mdpi.com Lower barriers correspond to faster reactions. Intermediates are transient species that exist between reaction steps. mdpi.com Computational methods can predict the geometry and energy of these fleeting structures. For this compound, calculating the activation barriers for different metabolic pathways would help predict which reactions are kinetically favorable in a biological environment.

Table 2: Hypothetical Activation Barriers and Intermediates for this compound Reactions
Reaction StepIntermediate StructureCalculated Activation Barrier (ΔG‡, kcal/mol)
α-hydroxylation at methyl groupα-hydroxy-methylbutylnitrosamineData not available in literature
α-hydroxylation at butyl group (C1)α-hydroxy-methylbutylnitrosamineData not available in literature
DenitrosationProtonated nitrosamine (B1359907)Data not available in literature

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful for predicting chemical reactivity. readthedocs.io The energy and location of the HOMO indicate where a molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates where it is most likely to accept electrons (electrophilicity). For this compound, MO analysis could pinpoint the atoms most susceptible to nucleophilic or electrophilic attack, guiding the understanding of its interactions with biological molecules like DNA.

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound
OrbitalCalculated Energy (eV)Primary Atomic Contribution
HOMOData not available in literatureLikely lone pairs on Oxygen and Nitrogens
LUMOData not available in literatureLikely π* anti-bonding orbital of N=O group
HOMO-1Data not available in literatureData not available in literature

Molecular Dynamics Simulations of Ligand-Macromolecule Interactions

While quantum mechanics is ideal for studying individual molecules and reactions, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. bonvinlab.orgtudelft.nl MD simulations treat atoms as classical particles subject to forces described by a force field, allowing for the modeling of much larger systems, such as a ligand interacting with a protein or a DNA strand. mdpi.com For this compound, MD simulations could be used to explore how the molecule binds to the active site of a metabolic enzyme (e.g., Cytochrome P450) or how it intercalates with and forms adducts with DNA. elifesciences.org These simulations provide a dynamic picture of binding affinity, conformational changes, and the stability of the ligand-macromolecule complex. arxiv.org

Prediction of Spectroscopic Properties

Computational chemistry methods can accurately predict various spectroscopic properties, which are essential for identifying and characterizing compounds. readthedocs.ioresearchgate.net Techniques like DFT can calculate vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic shieldings (corresponding to NMR spectra). mpg.de Time-dependent DFT (TD-DFT) can predict electronic excitations, which correspond to UV-Vis spectra. researchgate.net Predicting the spectra of this compound and its potential metabolites would be invaluable for confirming their presence in experimental samples. scielo.org.coarxiv.org

Table 4: Illustrative Predicted Spectroscopic Data for this compound
Spectroscopic TechniqueKey FeaturePredicted ValueComment
IR SpectroscopyN=O stretch~1450-1500 cm⁻¹ (Estimated)Data not available in literature
¹H NMR-CH₃ chemical shiftData not available in literatureRelative to TMS
¹³C NMR-CH₂-N chemical shiftData not available in literatureRelative to TMS
UV-Vis Spectroscopyn→π* transition (λmax)~340-370 nm (Estimated)Data not available in literature

Structure Reactivity Relationship Studies

Impact of Alkyl Chain Length and Branching on Reactivity

The size and branching of the alkyl substituents on the nitrosamine (B1359907) nitrogen atom significantly influence the rate and pathway of metabolic activation, and consequently, the compound's reactivity.

Alkyl Chain Length: An increase in the length of the N-alkyl chains can affect reactivity. Studies comparing a series of symmetrical dialkylnitrosamines have shown that carcinogenic potency tends to decrease as the alkyl chain length increases. researchgate.net For instance, the carcinogenic potency of N-nitrosodimethylamine (NDMA) is higher than that of N-nitrosodiethylamine (NDEA), which is in turn more potent than N-nitrosodipropylamine (NDPA) and N-nitrosodibutylamine (NDBA). researchgate.net This trend is attributed to competition between the critical α-hydroxylation pathway, which leads to activation, and other metabolic pathways like β- or ω-hydroxylation, which are often detoxification routes. researchgate.netacs.org For longer chains, hydroxylation at positions other than the α-carbon becomes more probable, diverting the compound away from the activation pathway. acs.org In the case of NMBA, metabolism can occur via hydroxylation at various positions on the butyl chain (2-, 3-, and 4-hydroxy derivatives have been identified), alongside the activating α-hydroxylation of the methyl and butyl groups. sigmaaldrich.com

Alkyl Chain Branching: The introduction of branching on the alkyl chain, particularly at the α-carbon (the carbon atom adjacent to the nitrosamino group), has a profound effect on reactivity. efpia.eu Steric hindrance caused by branched alkyl groups like isopropyl or tert-butyl can significantly impede the α-hydroxylation step catalyzed by CYP enzymes. efpia.eupharmaexcipients.com This steric bulk perturbs the ability of the enzyme to abstract a hydrogen atom from the α-carbon, which is the necessary first step for activation. efpia.eu As a result, nitrosamines with branched alkyl chains are often significantly less carcinogenic. efpia.eu Research on thiuram disulfides used in the rubber industry has also shown that lengthy and branched alkyl chains on the nitrogen atom decrease the rate of formation of active intermediates. researchgate.net

Table 1: Effect of Alkyl Chain Structure on Nitrosamine Reactivity and Carcinogenic Potency
Nitrosamine ExampleStructural FeatureImpact on α-HydroxylationEffect on Carcinogenic PotencyReference
N-Nitrosodimethylamine (NDMA)Short, unbranched alkyl chains (Methyl)Highly favorableHigh researchgate.net
N-Nitrosodibutylamine (NDBA)Longer, unbranched alkyl chains (Butyl)Less favorable; competition with other hydroxylation sitesDecreased compared to NDMA researchgate.net
N-Nitroso-diisopropylamineBranched α-carbon (Isopropyl)Significantly hindered due to stericsDramatically reduced efpia.eu
N-Nitroso-tert-butyl-methylamineHighly branched α-carbon (tert-Butyl)Prevented (no α-hydrogen on tert-butyl group)Minimal efpia.eupharmaexcipients.com

Electronic Effects of Substituents on Nitrosamine Reactivity

The electronic properties of substituents on the nitrosamine molecule play a critical role in modulating its reactivity. The metabolic activation via α-hydroxylation is sensitive to the electron density at both the α-carbon and the nitrosamino group itself.

Electron-withdrawing groups (EWGs) located near the nitrosamine functional group can significantly decrease the compound's reactivity and carcinogenic potency. nih.gov For example, attaching an EWG like a carbonyl group to the nitrogen atom, as in amides, reduces the electron density on the nitrogen, making it less reactive towards nitrosating agents and subsequent metabolic activation. europa.euchemicea.com Similarly, EWGs on the alkyl chain, especially at the β-position, can lower carcinogenic potency, although this is not a universal rule. nih.gov These electronic effects can make the α-hydroxylation mechanism energetically less favorable. nih.gov

Stereochemical Influences on Metabolic Activation and Molecular Interaction

Stereochemistry, the three-dimensional arrangement of atoms, can exert a significant influence on the metabolic activation of nitrosamines. Cytochrome P450 enzymes often exhibit stereoselectivity, meaning they metabolize one enantiomer (a non-superimposable mirror-image form of a chiral molecule) more efficiently or via a different pathway than the other.

This is well-documented for chiral nitrosamines like N'-Nitrosonornicotine (NNN), which exists as (S)-NNN and (R)-NNN enantiomers. mdpi.comsemanticscholar.org Studies have shown that (S)-NNN is a more potent carcinogen than (R)-NNN. mdpi.com This difference in biological activity is directly linked to how they are metabolized. P450 enzymes catalyze the α-hydroxylation of the two NNN enantiomers at different rates and positions. mdpi.comacs.org For example, P450 2A enzymes were found to catalyze the 5'-hydroxylation of both enantiomers but only the 2'-hydroxylation of the (R)-enantiomer. acs.org Such stereochemical preferences in enzyme active sites determine which metabolic activation pathways are favored, ultimately influencing the type and amount of DNA-damaging electrophiles produced. semanticscholar.orgacs.org While N-nitroso-N-methyl-n-butylamine itself is not chiral, its metabolites can be, and its interaction with the chiral environment of an enzyme's active site is a critical determinant of its metabolic fate.

Table 2: Stereoselective Metabolism of N'-Nitrosonornicotine (NNN) by P450 Enzymes
NNN EnantiomerObserved Metabolic PathwayRelative Carcinogenic PotencyReference
(S)-NNNPredominantly 5'-hydroxylation. More efficiently activated.Strong carcinogen mdpi.com
(R)-NNNBoth 2'- and 5'-hydroxylation observed.Weakly carcinogenic mdpi.comacs.org

Quantitative Structure-Reactivity Relationships (QSRR) for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govsciforum.netresearchgate.net For nitrosamines, these models are developed to predict carcinogenic potency and to gain insights into their mechanism of action. nih.govacs.orgnih.gov

These models use molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov By analyzing a dataset of nitrosamines with known carcinogenic potencies, QSAR models can identify which structural features are most important for activity. nih.govnih.gov

For instance, QSAR studies have confirmed the importance of the α-hydroxylation mechanism and have highlighted the role of transport properties in the biotransformation of nitrosamines. nih.gov Models have successfully demonstrated the importance of alkyl chain length and the influence of specific substituents in determining carcinogenic potential. nih.gov More advanced 3D-QSAR models, which consider the three-dimensional structure of the molecules, can provide even more detailed insights into how a nitrosamine like NMBA interacts with the active site of metabolizing enzymes. nih.gov These in silico approaches are becoming increasingly valuable for predicting the risk associated with new or untested nitrosamines and for prioritizing experimental studies. acs.orgfda.govnih.gov

Advanced Research Topics and Interdisciplinary Approaches

Systems Biology Approaches to Molecular Response Pathways (excluding disease phenotypes)

Systems biology offers a powerful framework for understanding the complex molecular responses elicited by chemical compounds like Methylbutylnitrosamine, moving beyond single-gene or single-pathway analysis. mdpi.comfrontiersin.org This approach integrates large-scale datasets to construct comprehensive models of cellular function, allowing for the elucidation of interconnected molecular response networks. nih.govscirp.org

When a cell is exposed to a xenobiotic such as this compound, a cascade of molecular events is initiated. Systems biology aims to capture these perturbations across multiple levels of biological organization. scirp.org A key technique in this field is gene co-expression network analysis, which identifies modules of genes that are co-regulated and share similar expression patterns in response to the chemical stimulus. mdpi.com By analyzing these modules, researchers can infer the biological processes and pathways that are collectively activated or repressed. For instance, exposure to a compound might reveal a module of co-expressed genes strongly associated with oxidative stress response, DNA repair mechanisms, or specific metabolic pathways, providing a holistic view of the cell's primary reaction without focusing on a terminal disease phenotype.

Furthermore, these approaches enable the identification of "hub genes" within the response network. mdpi.com These hubs are highly connected nodes that are predicted to play a critical role in coordinating the cellular response. Understanding how this compound affects these central regulatory genes can provide deep insights into its mode of action. Mathematical modeling, another pillar of systems biology, can then be used to simulate the dynamics of these response networks, predicting how the system might behave under different conditions and revealing non-obvious control points in the molecular circuitry. nih.gov

Integration of Omics Data in Mechanistic Studies (e.g., Adductomics, Metabolomics for pathway elucidation)

The elucidation of the precise biochemical mechanisms of this compound is greatly enhanced by the integration of multiple "omics" datasets. metwarebio.comembopress.org This multi-omics approach provides a more complete and systematic understanding of how the compound is processed by and interacts with cellular systems, bridging the gap from the initial chemical exposure to the ultimate molecular interactions. nih.gov

Metabolomics is used to identify and quantify the small-molecule metabolites produced during the biotransformation of this compound. nih.gov For example, in vitro studies with rat liver preparations have shown that the metabolism of this compound involves processes that can yield products like butyraldehyde (B50154). aacrjournals.org A metabolomics study would systematically profile all such small molecules, providing a detailed map of the metabolic fate of the parent compound.

Adductomics focuses on the identification and quantification of covalent adducts formed between the reactive metabolites of a chemical and biological macromolecules like DNA and proteins. nih.govmdpi.com The metabolic activation of nitrosamines is known to produce reactive electrophilic species. frontiersin.org Adductomics can pinpoint the specific sites on DNA or proteins that are targeted by these reactive intermediates of this compound, offering direct evidence of molecular interaction and damage. mdpi.com

Transcriptomics and Proteomics provide information on how the cell alters its gene expression and protein levels in response to the compound. Integrating this data with metabolomics and adductomics allows for a causal understanding of the response. For example, the detection of specific DNA adducts (adductomics) might be correlated with the upregulation of genes and proteins involved in DNA repair pathways (transcriptomics and proteomics).

By combining these datasets, researchers can construct a detailed mechanistic narrative. For instance, an integrated analysis could reveal that this compound is metabolized into specific intermediates (metabolomics), which then form characteristic DNA adducts (adductomics), leading to the activation of specific stress-response signaling pathways and DNA repair machinery (transcriptomics and proteomics). embopress.org

Table 1: Role of Different Omics Technologies in Elucidating this compound's Mechanisms
Omics TechnologyPrimary Target of AnalysisInformation Gained for Pathway ElucidationExample Finding/Application
MetabolomicsSmall molecules (metabolites)Identifies biotransformation products and perturbed endogenous metabolic pathways.Detection of butyraldehyde and other metabolic byproducts following exposure. aacrjournals.org
AdductomicsCovalent modifications to DNA and proteinsProvides direct evidence of reactive metabolite formation and interaction with cellular macromolecules.Identification of specific DNA or hemoglobin adducts resulting from alkylating agents. mdpi.comacs.org
TranscriptomicsmRNA (gene expression)Reveals which genes and signaling pathways are activated or suppressed in response to the compound.Upregulation of genes involved in DNA damage response and cellular stress. researchgate.net
ProteomicsProteinsShows changes in protein abundance and post-translational modifications, reflecting the functional cellular response.Increased levels of cytochrome P450 enzymes involved in metabolism or DNA repair enzymes. frontiersin.org

High-Throughput Screening for Modulators of Nitrosamine (B1359907) Reactivity (in vitro chemical systems)

High-throughput screening (HTS) provides a methodology to rapidly test large libraries of chemical compounds for their ability to modulate the reactivity of nitrosamines like this compound in in vitro chemical systems. nih.gov These assays are performed outside of living organisms and focus purely on the chemical interactions, such as the formation or degradation of the nitrosamine.

The primary goal of such screening is to identify chemical modulators—inhibitors or accelerators—of nitrosamine reactivity. For example, an HTS campaign could be designed to find compounds that block the nitrosation reaction between the precursor amines (methylbutylamine) and a nitrosating agent (e.g., nitrite (B80452) under acidic conditions). earthwormexpress.com The screening system could involve mixing the precursors in a multi-well plate format and then adding compounds from a chemical library. The amount of this compound formed could be measured using sensitive analytical techniques adapted for HTS, such as mass spectrometry or specific colorimetric or fluorescent probes. advinus.com

Conversely, HTS can also be used to screen for compounds that promote the degradation of pre-existing this compound. This could involve incubating this compound with library compounds under various conditions (e.g., different pH, presence of light) and monitoring the disappearance of the parent compound. nih.gov Such studies are crucial for understanding chemical stability and identifying conditions or substances that could mitigate the presence of nitrosamines.

These in vitro chemical screening systems are valuable because they isolate the chemical reactivity from the complexities of biological metabolism, providing clear and direct information about structure-activity relationships and the chemical properties of potential modulators. nih.govefpia.eu

Table 2: HTS Approaches for Studying Nitrosamine Reactivity
Screening ObjectiveAssay PrinciplePotential Modulators to be IdentifiedMeasurement Technique
Inhibition of FormationReacting methylbutylamine and a nitrosating agent in the presence of test compounds.Antioxidants (e.g., ascorbic acid), pH neutralizing agents, or competitive inhibitors. karger.comacs.orgLC-MS/MS or GC-MS to quantify the reduction in this compound yield. advinus.com
Acceleration of DegradationIncubating this compound with test compounds under specific physical conditions (e.g., UV light, pH).Photocatalysts, reducing agents, or compounds that destabilize the N-N bond.Spectrophotometry or chromatography to measure the decrease in this compound concentration over time.

Future Directions in Fundamental Understanding of Nitrosamine Chemistry and Biochemistry

While much has been learned about nitrosamines, significant opportunities remain for advancing the fundamental understanding of their chemistry and biochemistry. acs.org Future research is poised to move towards more predictive and precise science, driven by technological and computational advancements.

One of the most promising future directions is the increased use of computational chemistry and quantum chemical calculations. frontiersin.org These in silico methods can be used to model the electronic structure of nitrosamines like this compound, predict their metabolic activation pathways, and calculate the stability and reactivity of the resulting electrophilic intermediates. This approach can help predict the likelihood of forming reactive diazonium ions and subsequent DNA alkylation, providing a powerful tool for assessing structure-activity relationships without extensive laboratory experiments. frontiersin.org

Another key area is the development of more sophisticated analytical techniques. While methods like LC-MS/MS are highly sensitive, there is a continuous drive to achieve lower detection limits and to develop non-targeted screening methods that can identify novel or unexpected nitrosamine-related compounds in complex mixtures. advinus.comtandfonline.com Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) offer rapid screening with minimal sample preparation, which could accelerate research. tandfonline.com

Finally, there is a growing need to better understand the fundamental biochemistry of the enzymes involved in nitrosamine metabolism, particularly the cytochrome P450 (CYP) isozymes. frontiersin.org Research focusing on the specific human CYP isoforms that metabolize this compound, their genetic polymorphisms, and how their activity is influenced by other substances will be crucial for a more complete biochemical picture. This includes studying not only the activation pathways but also potential detoxification pathways that may compete with activation. frontiersin.orgacs.org

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting methylbutylnitrosamine in experimental samples, and how should researchers select an appropriate method?

  • Answer : Researchers should prioritize validated analytical methods that demonstrate sensitivity and specificity for this compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry are commonly used. The method must be validated for the specific matrix (e.g., biological samples, synthetic mixtures) to ensure accuracy. Regulatory guidelines, such as those from SAHPRA, recommend aligning with established protocols from authorities like the USP or EDQM. Cross-validation with in-house methods is acceptable if they meet reproducibility criteria .

Q. How can this compound be synthesized and characterized in a laboratory setting?

  • Answer : Synthesis typically involves nitrosation of the corresponding amine precursor under controlled acidic conditions (e.g., using sodium nitrite and HCl). Characterization requires:

  • Structural confirmation : NMR (¹H, ¹³C) and IR spectroscopy.
  • Purity assessment : HPLC or GC analysis.
  • Elemental analysis : For new compounds, provide combustion analysis data.
    Reproducibility is critical; experimental protocols must include detailed reaction conditions (temperature, solvent ratios) and safety precautions for handling nitrosamines, which are potent carcinogens. Known compounds should reference published spectral data, while novel derivatives require full synthetic and analytical documentation .

Advanced Research Questions

Q. How do solvent systems and pH conditions influence the mutagenic activity of this compound in biological assays?

  • Answer : Solvents like dimethyl sulfoxide (DMSO), ethanol, or acetone can inhibit this compound's mutagenicity by altering its bioavailability or stability. For example, DMSO reduces mutagenic activity in Arabidopsis thaliana assays by interfering with metabolic activation pathways. Researchers must:

  • Control solvent compatibility : Test solvent-analyte interactions via pre-experimental stability studies.
  • Optimize pH : Nitrosamine stability varies with pH; neutral to slightly acidic conditions are often optimal.
    Document solvent concentrations and pH adjustments in methodology to enable cross-study comparisons .

Q. What methodological strategies address contradictions in reported mutagenicity data for this compound across different model systems?

  • Answer : Discrepancies may arise from differences in metabolic activation (e.g., liver S9 fraction vs. endogenous plant enzymes) or experimental design (e.g., exposure duration). To resolve contradictions:

  • Standardize assay conditions : Use consistent model organisms (e.g., Salmonella typhimurium TA100 for Ames tests) and include positive/negative controls.
  • Meta-analysis : Systematically review variables such as dose-response curves, detection limits, and statistical power across studies.
    Transparent reporting of confounding factors (e.g., solvent effects) is essential for data reconciliation .

Q. How should researchers design risk assessments for this compound impurities in pharmaceutical or environmental samples?

  • Answer : Risk assessments must follow regulatory frameworks (e.g., EMA, USFDA) and include:

  • Batch analysis : Test multiple production batches to establish impurity baselines.
  • Toxicological thresholds : Calculate permissible daily exposures (PDE) based on carcinogenicity data.
  • Sameness declaration : Confirm alignment with recognized regulatory authorities (RRAs) for API safety profiles.
    Documentation should provide raw data, validation reports, and references to approved limits .

Q. What are the challenges in detecting trace-level this compound in complex matrices, and how can they be mitigated?

  • Answer : Challenges include matrix interference (e.g., co-eluting compounds in biological fluids) and low analyte concentrations. Solutions involve:

  • Sample pre-concentration : Solid-phase extraction (SPE) or liquid-liquid extraction.
  • High-resolution mass spectrometry (HRMS) : Enhances specificity for trace detection.
  • Method sensitivity validation : Establish limits of detection (LOD) and quantification (LOQ) using spiked samples.
    Collaborative studies with independent labs can verify method robustness .

Methodological Best Practices

  • Data Reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry to avoid redundancy between text and figures. Include raw data in supplementary materials for reproducibility .
  • Ethical Compliance : For in vivo studies, adhere to institutional review protocols for participant selection and hazard mitigation, particularly when handling carcinogens .
  • Literature Synthesis : Systematically categorize findings into conceptual frameworks (e.g., metabolic pathways, analytical techniques) to contextualize new data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.